molecular formula C19H20ClN3O4S B2993718 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1252878-82-2

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B2993718
CAS No.: 1252878-82-2
M. Wt: 421.9
InChI Key: YBJAGZNIJLXTRQ-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide is a heterocyclic compound with potential applications in various fields of scientific research. This compound integrates a thienopyrimidine core structure, which is known for its biological activity, along with a chloro-methoxyphenyl moiety and a butyl group, contributing to its unique chemical properties.

Preparation Methods

  • Synthetic routes and reaction conditions: : The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide typically involves a multi-step process. It may start with the preparation of the thienopyrimidine core by reacting thiophene-2-carboxylic acid with suitable reagents to form the dioxo-dihydrothienopyrimidine intermediate. This is followed by the introduction of the butyl group through alkylation reactions. The final step often involves the acylation of the chloro-methoxyphenylamine with the thienopyrimidine intermediate under specific conditions.

  • Industrial production methods: : Industrially, the compound could be synthesized using similar steps as in laboratory settings but on a larger scale, employing continuous flow reactors and optimized reaction conditions to increase yield and purity. The key challenges often lie in the purification and isolation of the final product to meet industry standards.

Chemical Reactions Analysis

  • Types of reactions it undergoes: : The compound primarily undergoes substitution reactions due to the presence of reactive functional groups. Oxidation and reduction reactions can also occur, depending on the chemical environment.

  • Common reagents and conditions used in these reactions: : Common reagents include alkylating agents, acylating agents, and bases such as sodium hydride or potassium carbonate. Reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

  • Major products formed from these reactions: : Major products include various substituted derivatives of the thienopyrimidine core, which can be further modified for specific applications.

Scientific Research Applications

This compound has significant potential in diverse fields:

  • Chemistry: : It serves as a building block for synthesizing more complex heterocyclic compounds, providing a base for studying structure-activity relationships.

  • Biology: : Its structural properties make it a candidate for enzyme inhibition studies and receptor binding assays, aiding in the discovery of new drugs.

  • Medicine: : The compound's biological activity suggests potential therapeutic applications, such as anti-inflammatory or anticancer agents, subject to further pharmacological studies.

  • Industry: : In the industrial context, it may be used in the development of new materials with specific chemical properties for electronics or other advanced technologies.

Mechanism of Action

The compound's mechanism of action is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of biological pathways involved in disease processes. Detailed mechanistic studies are necessary to elucidate these pathways fully.

Comparison with Similar Compounds

Compared to other thienopyrimidine derivatives, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide offers unique structural features that may enhance its binding affinity and specificity towards certain biological targets. Similar compounds include:

  • 2-(2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

  • N-(3-chloro-4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Each of these compounds has its distinct properties and applications, but the unique combination of functional groups in this compound sets it apart for specific research and industrial uses.

Properties

CAS No.

1252878-82-2

Molecular Formula

C19H20ClN3O4S

Molecular Weight

421.9

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H20ClN3O4S/c1-3-4-8-22-18(25)17-14(7-9-28-17)23(19(22)26)11-16(24)21-12-5-6-15(27-2)13(20)10-12/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,21,24)

InChI Key

YBJAGZNIJLXTRQ-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl

solubility

not available

Origin of Product

United States

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